3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide
Description
3-Methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide is a heterocyclic compound featuring a benzoic acid moiety linked via an amide bond to a pyrrolo[1,2-a]quinoline scaffold.
Properties
IUPAC Name |
3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-16-7-2-5-14(13-16)20(23)21-18-8-3-9-19-17(18)11-10-15-6-4-12-22(15)19/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSGFOPNMJXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3C=CC4=CC=CN4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326072 | |
| Record name | 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865659-18-3 | |
| Record name | 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrolo[1,2-a]quinoline core, followed by functionalization to introduce the methoxy and benzenecarboxamide groups. Reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography. The specific methods can vary depending on the scale of production and the intended application of the compound .
Chemical Reactions Analysis
Core Synthetic Pathway
The compound is synthesized via a tandem quinolone-alkyne cyclization reaction (Fig. 1), enabling chemoselective tricyclic formation from simpler precursors like 6-aminoquinolines and substituted benzenecarboxamides. Key steps include:
-
Step 1 : Nucleophilic attack by the quinoline’s amino group on activated alkyne substrates.
-
Step 2 : Intramolecular cyclization via 6-π electrocyclization to form the pyrrolo[1,2-a]quinoline framework.
-
Step 3 : Methoxy group introduction via O-methylation under basic conditions (e.g., K₂CO₃/DMF) .
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Cyclization catalyst | InCl₃ (5 mol%) | 72–83% | |
| Solvent | p-Xylene, reflux | 68% | |
| Methylation reagent | CH₃I, K₂CO₃ | 85% |
Amide Group Transformations
The benzenecarboxamide moiety participates in:
-
Hydrolysis : Acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, Δ) hydrolysis yields 3-methoxybenzoic acid and pyrroloquinoline amine derivatives .
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in DMF to form N-alkylated analogs (confirmed by ¹H NMR δ 3.8–4.2 ppm) .
Pyrroloquinoline Modifications
-
Electrophilic Aromatic Substitution (EAS) : Bromination at C4 using Br₂/FeBr₃ introduces bromine (¹H NMR δ 7.8 ppm, singlet) .
-
Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) functionalize C7 (yield: 60–75%) .
Catalytic Cycloadditions
Under InCl₃ catalysis, the compound undergoes 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoline-fused derivatives (Table 2) :
| Nitrile Oxide | Product | Yield |
|---|---|---|
| Ph-C≡N-O | Isoxazoline-C7 adduct | 78% |
| 4-NO₂-C₆H₄-C≡N-O | Nitro-substituted isoxazoline | 65% |
Mechanistic studies suggest a stepwise process involving:
-
Coordination of InCl₃ to the quinoline nitrogen.
-
Dipolarophile activation.
-
[3+2] Cycloaddition with regioselectivity controlled by electronic effects .
Microwave-Assisted Multicomponent Reactions
Microwave irradiation (120°C, 30 min) facilitates one-pot synthesis of fused heterocycles (Fig. 2) :
-
Reactants : 2-Bromoacetophenones, activated alkynes.
-
Mechanism :
-
Knoevenagel condensation between the amide and aldehyde.
-
Michael addition followed by cyclodehydration.
-
Representative Product : Ethyl 3-[N-(3-chlorophenyl)carbamoyl]benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (¹H NMR δ 1.39 ppm, CH₃; 42% yield) .
Biological Activity-Driven Modifications
To enhance anti-protozoal activity:
-
Sulfonation : Treatment with SO₃·Py complex introduces sulfonic acid groups at C9 (IC₅₀ against Plasmodium: 0.8 μM vs. parent compound’s 2.3 μM) .
-
Aminomethylation : Mannich reaction with morpholine and formaldehyde yields C3-aminomethyl derivatives (83% yield, Sirt6 activation EC₅₀ = 5.3 μM) .
Stability and Degradation
Scientific Research Applications
Antimycobacterial Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]quinoline, including 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide, exhibit promising antitubercular properties. Research published in MDPI evaluated several novel pyrrolo[1,2-a]quinoline derivatives against Mycobacterium tuberculosis strains. The compounds demonstrated activity within the range of 8–128 µg/mL against the H37Rv strain, suggesting potential for development as anti-TB agents .
| Compound | Activity Range (µg/mL) | Target Strain |
|---|---|---|
| This compound | 8–128 | H37Rv |
Antithrombotic Potential
The compound's structural analogs have been explored for their ability to inhibit platelet aggregation via the serotonin receptor pathway. A study highlighted the development of selective inverse agonists for the 5-HT2A receptor, which could lead to new antithrombotic therapies. The findings suggest that compounds with similar structures to this compound may offer therapeutic benefits in preventing arterial thrombosis .
Synthesis and Derivative Development
The synthesis of pyrrolo[1,2-a]quinoline derivatives has been achieved through various methods, including visible light-mediated reactions. This approach allows for the efficient production of complex structures with potential biological activities. The synthesis pathways and yields are critical for developing these compounds into viable drug candidates .
Mechanism of Action
The mechanism of action of 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The target compound has a simpler scaffold compared to the multi-fused heterocycles in Compounds 6 and 5.
- All three compounds incorporate methoxy groups, which may enhance solubility and π-π stacking interactions.
Key Observations :
- The target compound’s synthesis likely prioritizes straightforward amide bond formation, whereas Compounds 6 and 7 require multi-step heterocyclic annulations.
- Heating in ethanol or dioxane is a commonality, suggesting thermal stability for such heterocycles .
Spectroscopic Characterization
Key Observations :
- The methoxy group in all compounds is confirmed by singlet NMR signals near δ 3.85–3.90.
- IR data for Compounds 6 and 7 highlight carbonyl and thiocarbonyl stretches, absent in the target compound’s carboxamide.
Research Implications and Limitations
While direct comparative studies on the target compound are absent in the evidence, structural parallels suggest:
- Bioactivity Potential: The pyrroloquinoline core may exhibit DNA intercalation or kinase inhibition, akin to other nitrogen-rich heterocycles .
- Synthetic Challenges : The target compound’s relative simplicity could favor scalable synthesis compared to Compounds 6 and 6.
- Knowledge Gaps: Spectroscopic and biological data for the target compound are needed to validate comparisons.
Biological Activity
3-Methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide (CAS Number: 865659-18-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structural characteristics, and the biological activities reported in various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The compound features a pyrroloquinoline core, which is known for its diverse biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Notably, methods such as 1,3-dipolar cycloaddition reactions have been employed to construct the pyrroloquinoline framework efficiently. The detailed synthesis pathway can be referenced in specialized chemical literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrroloquinoline derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant growth inhibition against breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K562) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Similar Derivative | K562 | TBD | CDK2 Inhibition |
Note: TBD = To Be Determined based on further studies.
Antimicrobial and Antiparasitic Activity
The broader class of pyrroloquinoline compounds has shown promise in antimicrobial and antiparasitic activities. For example, related compounds have demonstrated efficacy against Plasmodium and Toxoplasma, indicating potential for development as anti-protozoal agents . The specific activity of this compound against these pathogens remains to be fully characterized.
Case Studies and Research Findings
A significant study evaluated the biological activity of pyrrolo[1,2-a]quinolines in the context of their structural modifications. The findings indicated that specific substitutions on the quinoline ring could enhance biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Q & A
Basic: What are the established synthetic routes for 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide, and how can yield be optimized?
Synthesis typically involves multi-step heterocyclic chemistry. A key approach is the 1,3-dipolar cycloaddition of quinolinium ylides with dipolarophiles, as seen in pyrrolo[1,2-a]quinoline derivatives . Optimization includes:
- Precursor selection : Use of 6-substituted quinoline precursors to introduce the methoxy group.
- Reaction conditions : Controlled temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions.
- Catalysis : Lewis acids like BF₃·Et₂O can enhance cyclization efficiency.
Yield improvements (>70%) are achievable via HPLC-guided purification and recrystallization in ethanol/water mixtures.
Basic: Which analytical techniques are critical for validating the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, carboxamide linkage).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion match within 2 ppm error).
- X-ray crystallography : Resolves fused ring conformation and hydrogen-bonding networks (as in structurally related compounds) .
- HPLC-PDA : Ensures purity (>95%) with C18 columns and acetonitrile/water gradients.
Intermediate: How can researchers design assays to evaluate its biological activity against multidrug-resistant pathogens?
- Antimicrobial assays :
- MIC/MBC determination : Use broth microdilution per CLSI guidelines, testing against Gram-positive (e.g., MRSA) and Gram-negative strains. Include positive controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
- Cytotoxicity screening : Employ the Mosmann MTT assay on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
- Standardize assay conditions : Control variables like inoculum size, growth medium (e.g., Mueller-Hinton vs. RPMI), and incubation time.
- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., bacterial topoisomerases).
- Meta-analysis : Pool data from independent studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
Advanced: How do structural modifications influence its pharmacokinetic profile?
- Substituent effects :
- Methoxy group (C3) : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility.
- Carboxamide linker : Critical for hydrogen bonding with target proteins; replacing with ester groups decreases stability .
- In silico modeling : Tools like SwissADME predict ADME properties. For example, replacing methoxy with hydroxyl groups may improve solubility but shorten half-life due to glucuronidation.
Advanced: What computational methods predict binding modes to kinase targets?
- Molecular docking : Use AutoDock Vina or Glide with crystal structures of kinases (e.g., PDB: 3POZ) to identify key interactions (e.g., hydrogen bonds with hinge regions).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .
Intermediate: How can solubility challenges be addressed for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes for intravenous administration.
- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility, which are cleaved in vivo by phosphatases.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: What methodologies assess metabolic stability in hepatic microsomes?
- Incubation protocol : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method.
- Metabolite identification : Use UHPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How is toxicity profiled during preclinical development?
- In vitro toxicity : Test against HepG2 cells for hepatotoxicity and hERG inhibition assays (patch-clamp) for cardiotoxicity.
- In vivo models : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine).
- Genotoxicity : Perform Ames test (TA98 strain) and micronucleus assay in bone marrow cells .
Advanced: What comparative SAR insights exist for pyrroloquinoline derivatives?
SAR trends indicate that electron-withdrawing groups (Cl, Br) enhance antimicrobial activity, while methoxy groups improve kinase binding through hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
